molecular formula C7H14N2O B13784534 1-Piperidinecarboxamide,4-methyl-(9CI)

1-Piperidinecarboxamide,4-methyl-(9CI)

Cat. No.: B13784534
M. Wt: 142.20 g/mol
InChI Key: SBQYIBYVXDQSPT-UHFFFAOYSA-N
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Description

1-Piperidinecarboxamide,4-methyl-(9CI) is an organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.199 g/mol . This compound is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a carboxamide group and a methyl group at the fourth position of the piperidine ring makes this compound unique.

Preparation Methods

The synthesis of 1-Piperidinecarboxamide,4-methyl-(9CI) typically involves the reaction of 4-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of 4-methylpiperidine with phosgene or its derivatives under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

Chemical Reactions Analysis

1-Piperidinecarboxamide,4-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield 4-methylpiperidine-1-carboxylic acid, while reduction with lithium aluminum hydride may produce 4-methylpiperidine.

Scientific Research Applications

1-Piperidinecarboxamide,4-methyl-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxamide,4-methyl-(9CI) involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The methyl group at the fourth position may affect the compound’s lipophilicity and its ability to cross biological membranes.

The molecular pathways involved in its action depend on the specific application. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes.

Comparison with Similar Compounds

1-Piperidinecarboxamide,4-methyl-(9CI) can be compared with other similar compounds, such as:

    4-Methylpiperidine: This compound lacks the carboxamide group, making it less versatile in chemical reactions.

    1-Piperidinecarboxamide: This compound lacks the methyl group at the fourth position, which may affect its biological activity and chemical properties.

    4-Methylpiperidine-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different reactivity and applications.

The uniqueness of 1-Piperidinecarboxamide,4-methyl-(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-methylpiperidine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

SBQYIBYVXDQSPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)N

Origin of Product

United States

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